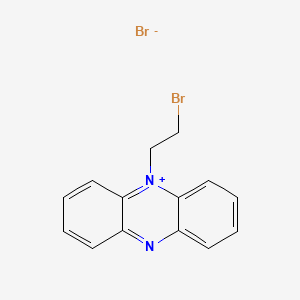
5-(2-Bromoethyl)phenazin-5-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Bromoethyl)phenazin-5-ium bromide: is a chemical compound with the molecular formula C₁₄H₁₂Br₂N₂. It belongs to the class of phenazine derivatives, which are known for their diverse range of biological and chemical properties . This compound is characterized by the presence of a bromoethyl group attached to the phenazine core, making it a unique and valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Bromoethyl)phenazin-5-ium bromide typically involves the bromination of phenazine derivatives. One common method includes the reaction of phenazine with N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromoethyl group in 5-(2-Bromoethyl)phenazin-5-ium bromide can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenazine core can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction Reactions: Reduction of the phenazine core can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydrophenazine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic medium, hydrogen peroxide in the presence of catalysts.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether or tetrahydrofuran (THF).
Major Products Formed:
- Substitution reactions yield various substituted phenazine derivatives.
- Oxidation reactions produce quinone derivatives.
- Reduction reactions result in dihydrophenazine derivatives .
Scientific Research Applications
Chemistry: 5-(2-Bromoethyl)phenazin-5-ium bromide is used as a building block in the synthesis of more complex phenazine derivatives. It serves as a precursor for the development of new materials with unique electronic and optical properties .
Biology: In biological research, this compound is studied for its potential antimicrobial and antitumor activities. Phenazine derivatives are known to exhibit a wide range of biological activities, and this compound is no exception .
Medicine: The compound is investigated for its potential use in developing new therapeutic agents. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of industrial chemicals .
Mechanism of Action
The mechanism of action of 5-(2-Bromoethyl)phenazin-5-ium bromide involves its interaction with cellular components. The bromoethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of essential cellular processes. The phenazine core can generate reactive oxygen species (ROS) upon oxidation, causing oxidative stress and damage to cellular components .
Molecular Targets and Pathways:
Proteins: Covalent modification of cysteine residues in proteins, leading to enzyme inhibition.
DNA: Alkylation of DNA bases, resulting in DNA damage and apoptosis.
Oxidative Stress Pathways: Generation of ROS, leading to oxidative damage and cell death.
Comparison with Similar Compounds
Phenazine: The parent compound with a similar core structure but lacking the bromoethyl group.
5-Methylphenazin-5-ium bromide: A derivative with a methyl group instead of a bromoethyl group.
5-(2-Chloroethyl)phenazin-5-ium bromide: A similar compound with a chloroethyl group instead of a bromoethyl group.
Uniqueness: 5-(2-Bromoethyl)phenazin-5-ium bromide is unique due to the presence of the bromoethyl group, which imparts distinct chemical reactivity and biological activity. The bromoethyl group allows for specific interactions with biological targets, making it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
94496-04-5 |
|---|---|
Molecular Formula |
C14H12Br2N2 |
Molecular Weight |
368.07 g/mol |
IUPAC Name |
5-(2-bromoethyl)phenazin-5-ium;bromide |
InChI |
InChI=1S/C14H12BrN2.BrH/c15-9-10-17-13-7-3-1-5-11(13)16-12-6-2-4-8-14(12)17;/h1-8H,9-10H2;1H/q+1;/p-1 |
InChI Key |
UKBDWIBVUFRWAE-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC=CC3=[N+]2CCBr.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(2-Oxoethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methyl acetate](/img/structure/B14356710.png)

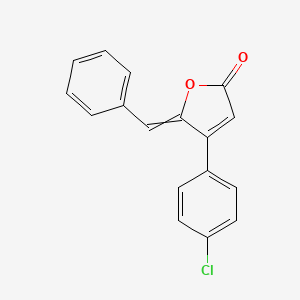
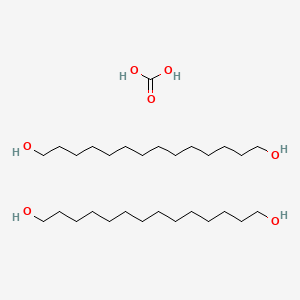
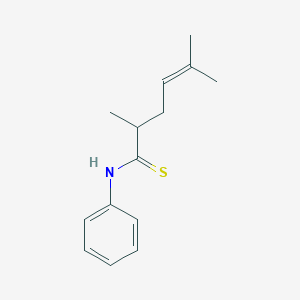
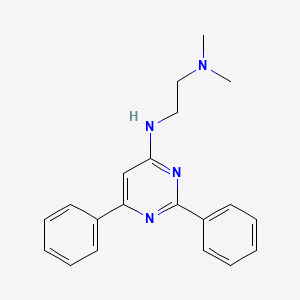
![Piperidine, 1-[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14356758.png)
![N-[(4-tert-Butylphenyl)methoxy]benzamide](/img/structure/B14356762.png)

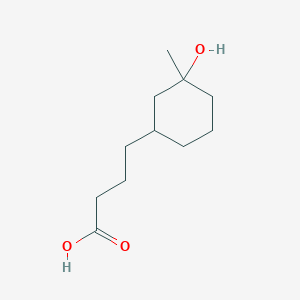

![1,1'-[Disulfanediyldi(pent-3-en-1-yne-5,3-diyl)]dibenzene](/img/structure/B14356774.png)

